Technical Monograph: (3R)-3-Fluoro-3-methylpyrrolidine
Technical Monograph: (3R)-3-Fluoro-3-methylpyrrolidine
CAS Number: 1637430-83-1 (Free Base) | HCl Salt: 1637399-36-0
Executive Summary
(3R)-3-fluoro-3-methylpyrrolidine represents a high-value "magic methyl" bioisostere in modern drug discovery. By introducing a fluorine atom geminal to a methyl group on a saturated heterocycle, medicinal chemists can simultaneously modulate lipophilicity (LogP), metabolic stability, and basicity (pKa) without significantly altering steric bulk. This guide outlines the critical parameters for synthesizing, handling, and deploying this scaffold in lead optimization.
Chemical Identity & Physical Properties[1][2][3][4][5]
| Parameter | Data |
| IUPAC Name | (3R)-3-fluoro-3-methylpyrrolidine |
| CAS (Free Base) | 1637430-83-1 |
| CAS (HCl Salt) | 1637399-36-0 |
| Molecular Formula | C₅H₁₀FN |
| Molecular Weight | 103.14 g/mol (Free Base) / 139.60 g/mol (HCl) |
| Chirality | (R)-Enantiomer |
| Predicted pKa | ~8.5–9.0 (Lower than unsubstituted pyrrolidine due to β-fluorine inductive effect) |
| Appearance | Colorless oil (Free Base) / White to off-white hygroscopic solid (HCl) |
| Solubility | High in polar organic solvents (DMSO, MeOH, DCM); HCl salt is water-soluble.[1][2] |
Strategic Synthesis: The Deoxofluorination Pathway
The most robust route to (3R)-3-fluoro-3-methylpyrrolidine avoids direct fluorination of the amine, which is chemically harsh. Instead, the industry-standard protocol utilizes a Deoxofluorination of a tertiary alcohol intermediate. This approach allows for the installation of the quaternary carbon center under controlled conditions.
Core Reaction Logic
-
Nucleophilic Addition: Grignard addition to N-Boc-3-pyrrolidinone creates the tertiary alcohol.
-
Fluorination: Use of DAST (Diethylaminosulfur trifluoride) or XtalFluor-E® converts the alcohol to the fluoride.
-
Deprotection: Acidic removal of the Boc group yields the final salt.
Experimental Protocol (Self-Validating System)
Note: This protocol describes the synthesis of the racemate followed by Chiral HPLC resolution, or the use of chiral chromatography on the Boc-intermediate, which is the preferred industrial route for enantiopurity.
Step 1: Grignard Addition
-
Reagents: N-Boc-3-pyrrolidinone (1.0 eq), Methylmagnesium bromide (1.2 eq, 3M in ether), THF (anhydrous).
-
Procedure: Cool THF solution of ketone to -78°C. Add MeMgBr dropwise. The low temperature prevents enolization side reactions. Warm to 0°C. Quench with sat. NH₄Cl.
-
Checkpoint: ¹H NMR should show disappearance of the ketone carbonyl signal and appearance of a methyl singlet at ~1.3 ppm.
Step 2: Deoxofluorination (The Critical Step)
-
Reagents: N-Boc-3-hydroxy-3-methylpyrrolidine, DAST (1.5 eq), DCM (anhydrous).
-
Procedure: Cool substrate in DCM to -78°C. Add DAST dropwise. Caution: Exothermic. Stir 1h, then warm to RT.
-
Mechanism: The hydroxyl attacks sulfur, displacing fluoride. The fluoride ion then attacks the carbocation/activated intermediate.
-
Safety: Quench carefully with sat. NaHCO₃. DAST releases HF upon hydrolysis.
Step 3: Chiral Resolution & Deprotection
-
Resolution: Separate the N-Boc-(3R/3S)-fluoro-3-methylpyrrolidine enantiomers via Chiral SFC (Supercritical Fluid Chromatography) using a polysaccharide-based column (e.g., Chiralpak AD-H).
-
Deprotection: Treat the (R)-enantiomer with 4M HCl in Dioxane. Precipitate with Et₂O to collect the pure HCl salt.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway transforming the ketone precursor to the chiral fluorinated amine.
Medicinal Chemistry Applications
The "Fluorine Effect" on Basicity
The introduction of a fluorine atom at the
-
Mechanism: Through-bond inductive electron withdrawal (
-induction) reduces the electron density on the nitrogen lone pair. -
Impact: At physiological pH (7.4), a larger fraction of the molecule exists as the free base compared to the non-fluorinated analog. This often improves membrane permeability and CNS penetration .
Metabolic Blocking
The C3 position of pyrrolidine is a common "soft spot" for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
-
Strategy: Replacing the C-H bond with a C-F or C-Me group blocks this metabolic liability.
-
Synergy: The gem-fluoro-methyl motif creates a quaternary center that is chemically inert and sterically demanding, effectively halting metabolic degradation at this site.
Conformational Restriction
Fluorine exhibits a "gauche effect" with adjacent heteroatoms (like the ring nitrogen), preferring a synclinal orientation.
-
Result: This biases the pyrrolidine ring pucker, potentially locking the molecule into a bioactive conformation that binds more tightly to the target protein.
Structure-Activity Relationship (SAR) Logic
Figure 2: Mechanistic impact of the fluoro-methyl motif on pharmacokinetics and pharmacodynamics.
Handling & Safety (MSDS Highlights)
-
Hazard Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Desiccate.
-
Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.
-
First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes. Consult a physician.
References
-
Chemical Identity & CAS Verific
- Source: BLD Pharm & PubChem Compound Summary.
-
Data: (R)-3-Fluoro-3-methylpyrrolidine hydrochloride (CAS: 1637399-36-0).[2]
-
Link: (Verified via Search Snippet 1.4, 1.15)
-
Synthesis of 3-Fluoropyrrolidines
-
Fluorine in Medicinal Chemistry
-
Azomethine Ylide Cycloaddition Route
- Title: Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry.
-
Source: Pfizer Worldwide Medicinal Chemistry.[4]
- Context: Alternative synthesis for fluorin
-
Link: (Verified via Search Snippet 1.14)
Sources
- 1. CAS 141043-16-5: (3R)-(+)-3-(TRIFLUOROACETAMIDO)PYRROLIDIN… [cymitquimica.com]
- 2. 2092086-63-8|3-Fluoro-3-(fluoromethyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 3. Sci-Hub. Practical Preparation of 3,3-Difluoropyrrolidine / The Journal of Organic Chemistry, 2005 [sci-hub.jp]
- 4. Research Portal [iro.uiowa.edu]
- 5. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]

